Vegfr-IN-3

Description

Propriétés

Formule moléculaire |

C27H28N2O6 |

|---|---|

Poids moléculaire |

476.5 g/mol |

Nom IUPAC |

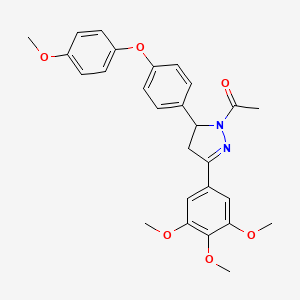

1-[3-[4-(4-methoxyphenoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

InChI |

InChI=1S/C27H28N2O6/c1-17(30)29-24(16-23(28-29)19-14-25(32-3)27(34-5)26(15-19)33-4)18-6-8-21(9-7-18)35-22-12-10-20(31-2)11-13-22/h6-15,24H,16H2,1-5H3 |

Clé InChI |

OOUJTRJSBXNCFJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)N1C(CC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Small Molecule VEGFR Inhibitors

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a molecule designated "Vegfr-IN-3." The following guide is a representative technical whitepaper structured to meet the user's request, utilizing general knowledge of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. The experimental data and synthesis protocols are illustrative and based on common practices in the field of kinase inhibitor discovery.

Introduction to VEGFR Signaling

The Vascular Endothelial Growth Factor (VEGF) family of signaling proteins and their corresponding receptor tyrosine kinases (VEGFRs) are pivotal regulators of vasculogenesis and angiogenesis—the formation of new blood vessels.[1][2] The VEGF family in mammals includes several members, such as VEGF-A, VEGF-B, VEGF-C, and VEGF-D, which exert their effects by binding to three main receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3]

-

VEGFR-1: While its kinase activity is weak, VEGFR-1 is thought to act as a decoy receptor, modulating the availability of VEGF-A for VEGFR-2.[4][2] It is also expressed on macrophage lineage cells and is involved in their migration.[1]

-

VEGFR-2: This receptor is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1][3] Its activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1]

-

VEGFR-3: Primarily involved in lymphangiogenesis by binding VEGF-C and VEGF-D, VEGFR-3 also plays a role in angiogenesis.[1][2][5]

Dysregulation of VEGFR signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor angiogenesis, providing tumors with the necessary blood supply for growth and metastasis.[1][2] This has made the VEGFR pathway a critical target for anti-cancer therapies.

Discovery of a Novel VEGFR Inhibitor

The discovery of a novel VEGFR inhibitor, herein referred to as a hypothetical "Vegfr-IN-X," would typically originate from a high-throughput screening (HTS) campaign of a diverse chemical library against the VEGFR-2 kinase domain. Initial hits from the HTS would be validated and prioritized based on their potency, selectivity, and drug-like properties. A subsequent lead optimization phase would involve medicinal chemistry efforts to improve the compound's affinity, selectivity, pharmacokinetic profile, and in vivo efficacy.

Chemical Synthesis

The synthesis of a potent and selective VEGFR inhibitor often involves a multi-step synthetic route. Below is a hypothetical synthesis scheme for a kinase inhibitor scaffold.

(Note: As the structure of "this compound" is unknown, a representative synthesis protocol is not possible. The section below describes a general workflow.)

General Experimental Protocol for Synthesis:

-

Starting Materials: All reagents would be sourced from commercial suppliers and used without further purification unless otherwise noted.

-

Reaction Monitoring: Reactions would be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Intermediates and the final compound would be purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

Structural Characterization: The structure of the final compound and all intermediates would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The biological activity of a novel VEGFR inhibitor would be characterized through a series of in vitro assays. The data is typically summarized for comparative analysis.

| Parameter | Vegfr-IN-X (Hypothetical) | Sunitinib (Reference) | Sorafenib (Reference) |

| VEGFR-2 IC₅₀ (nM) | Data not available | 9 | 90 |

| VEGFR-1 IC₅₀ (nM) | Data not available | 80 | 20 |

| VEGFR-3 IC₅₀ (nM) | Data not available | 8 | - |

| PDGFRβ IC₅₀ (nM) | Data not available | 8 | 50 |

| c-Kit IC₅₀ (nM) | Data not available | 7 | - |

| HUVEC Prolif. GI₅₀ (nM) | Data not available | 20 | 60 |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition. Reference data is illustrative and may vary based on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of the compound against VEGFR tyrosine kinases.

Methodology:

-

Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinase domains are used.

-

The assay is performed in a 96-well plate format using a time-resolved fluorescence resonance energy transfer (TR-FRET) method.

-

The kinase, a biotinylated peptide substrate, and ATP are incubated with varying concentrations of the test compound.

-

The reaction is allowed to proceed for 60 minutes at room temperature.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.

-

After a further 60-minute incubation, the TR-FRET signal is read on a suitable plate reader.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on VEGF-stimulated endothelial cells.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in endothelial growth medium.

-

After 24 hours, the medium is replaced with a basal medium containing low serum, and the cells are starved overnight.

-

Cells are then treated with a dilution series of the test compound for 1 hour.

-

Recombinant human VEGF-A (10 ng/mL) is added to stimulate proliferation.

-

The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell viability is assessed using the MTT assay.[6] The absorbance is read at 570 nm.

-

GI₅₀ values are determined from the dose-response curves.

Signaling Pathways and Visualizations

VEGFR activation initiates a complex network of intracellular signaling pathways that regulate endothelial cell function.

VEGFR-2 Signaling Cascade

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[7][3] This creates docking sites for various signaling proteins, leading to the activation of key downstream pathways. The PLCγ pathway, for instance, leads to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium, respectively.[7][3] This cascade ultimately influences cell proliferation and permeability.

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation.

Experimental Workflow for Inhibitor Screening

The process of identifying and validating a novel VEGFR inhibitor follows a structured workflow, from initial large-scale screening to detailed cellular characterization. This ensures that only the most promising candidates advance to further preclinical development.

Caption: General workflow for the discovery of a novel kinase inhibitor.

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. ahajournals.org [ahajournals.org]

- 5. VEGFR3: A New Target for Antiangiogenesis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. ahajournals.org [ahajournals.org]

Dual-Targeted Inhibition of VEGFR-2 and EGFR by Vegfr-IN-3: A Technical Overview

For Immediate Release

Shanghai, China – December 4, 2025 – Vegfr-IN-3, a novel pyrazole-based compound, has been identified as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth analysis of the target profile, mechanism of action, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

This compound, also designated as compound 3f, demonstrates significant enzymatic inhibitory activity against both VEGFR-2 and EGFR, key receptor tyrosine kinases implicated in tumor angiogenesis, proliferation, and survival. Its dual-targeting nature presents a promising avenue for anticancer therapeutic strategies.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified through in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentrations (IC50) against VEGFR-2 and EGFR, alongside its cytotoxic effects on various cancer cell lines, are summarized below.

| Target/Cell Line | IC50 (µM) | Assay Type |

| Enzymatic Inhibition | ||

| VEGFR-2 | 0.102 - 0.418 | Kinase Assay |

| EGFR (Wild-Type) | 0.066 - 0.184 | Kinase Assay |

| Cellular Cytotoxicity | ||

| OVCAR-4 (Ovarian Cancer) | 0.29 | Cell Growth Assay |

| MDA-MB-468 (Breast Cancer) | 0.35 | Cell Growth Assay |

| HCT-116 (Colon Cancer) | MG-MID GI50 = 3.3 | NCI-60 Cell Line Screen |

Data synthesized from multiple sources, including the primary publication by Alhamaky et al. (2025)[1][2][3][4]. The range for enzymatic inhibition reflects data from a series of related compounds, with 3f being among the most potent.

Mechanism of Action and Biological Effects

This compound exerts its anticancer effects through the simultaneous blockade of VEGFR-2 and EGFR signaling pathways. In cellular models, treatment with this compound has been shown to induce cell cycle arrest at the G1/S phase and promote apoptosis in HCT-116 colon cancer cells.[1][2] This is evidenced by a significant increase in both early and late apoptotic cell populations, coupled with the upregulation of pro-apoptotic proteins such as BAX and caspase-3, and downregulation of the anti-apoptotic protein BCL-2.[1]

Signaling Pathways

The primary targets of this compound, VEGFR-2 and EGFR, are integral components of complex signaling cascades that regulate key cellular processes. The diagrams below illustrate the canonical signaling pathways of these receptors.

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.

Caption: EGFR Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize this compound, based on standard methodologies and the findings reported by Alhamaky et al. (2025).

In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR)

This assay determines the direct inhibitory effect of this compound on the kinase activity of its target receptors.

-

Reagents and Materials: Recombinant human VEGFR-2 and EGFR kinase domains, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound (serial dilutions), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. The kinase reaction is initiated by adding ATP to a mixture of the respective kinase, substrate peptide, and varying concentrations of this compound in a 96-well plate. b. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). c. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent. d. The percentage of inhibition is calculated relative to a control without the inhibitor. e. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation (MTT) Assay

This assay measures the cytotoxic effect of this compound on cancer cell lines.

-

Reagents and Materials: Cancer cell lines (e.g., OVCAR-4, MDA-MB-468), cell culture medium, fetal bovine serum (FBS), this compound (serial dilutions), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The medium is replaced with fresh medium containing various concentrations of this compound. c. Cells are incubated for a specified period (e.g., 72 hours). d. MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. e. The formazan crystals are dissolved using a solubilizing agent. f. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. g. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Cell Cycle Analysis

This protocol outlines the procedure to determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Reagents and Materials: Cancer cell line (e.g., HCT-116), cell culture medium, this compound, phosphate-buffered saline (PBS), ethanol (B145695) (70%), RNase A, and propidium (B1200493) iodide (PI).

-

Procedure: a. Cells are treated with this compound at its IC50 concentration for a defined period (e.g., 24 hours). b. Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol. c. Fixed cells are washed with PBS and incubated with RNase A to degrade RNA. d. Cells are stained with PI, which intercalates with DNA. e. The DNA content of the cells is analyzed by flow cytometry. f. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Experimental Workflow

The logical flow for the preclinical evaluation of a novel kinase inhibitor like this compound is depicted below.

Caption: Preclinical Evaluation Workflow for a Kinase Inhibitor like this compound.

References

- 1. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological function of VEGFR-3 in cancer

An In-depth Technical Guide on the Biological Function of VEGFR-3 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt4), is a receptor tyrosine kinase that plays a pivotal role in the development and maintenance of the lymphatic system.[1] Its primary ligands are Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D.[2][3] While its physiological function is largely restricted to lymphatic endothelial cells (LECs) after embryonic development, VEGFR-3 is frequently re-expressed or upregulated in the tumor microenvironment, where it becomes a key driver of cancer progression.[2][3] The VEGF-C/VEGF-D/VEGFR-3 signaling axis is implicated in tumor lymphangiogenesis, angiogenesis, and metastasis, making it a critical target for cancer therapy.[1][4][5] This guide provides a comprehensive overview of the biological functions of VEGFR-3 in oncology, its signaling pathways, clinical significance, and the methodologies used to study its activity.

VEGFR-3 Signaling Pathways in Cancer

The binding of processed VEGF-C or VEGF-D to VEGFR-3, located on the surface of lymphatic endothelial cells or tumor cells, induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain.[6] This activation initiates downstream signaling cascades that are crucial for cell proliferation, survival, and migration.

The two major pathways activated by VEGFR-3 are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway : This cascade is primarily involved in promoting cell proliferation and differentiation.[6]

-

PI3K/AKT Pathway : This pathway is a central regulator of cell survival, growth, and migration.[7]

Activation of these pathways culminates in the transcriptional regulation of genes that drive the key cellular processes of lymphangiogenesis.[7]

Role in Tumor Lymphangiogenesis and Metastasis

Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical step for the metastatic dissemination of many tumors.[4] Tumor cells can secrete VEGF-C and VEGF-D, which act in a paracrine manner on nearby LECs to stimulate VEGFR-3 signaling.[1] This leads to LEC proliferation and the sprouting of new lymphatic vessels within and around the tumor, providing an escape route for cancer cells to regional lymph nodes and distant organs.[1][5]

The density of lymphatic vessels (LVD) in the peritumoral area is often correlated with an increased risk of lymph node metastasis and a poorer prognosis in various cancers.[8] Blockade of VEGFR-3 signaling has been shown to inhibit tumor lymphangiogenesis and suppress metastasis in preclinical models.[2][9] For instance, an anti-VEGFR-3 antibody (mF4-31C1) was shown to reduce lymph node metastasis by 95% in a tumor model, significantly more than an anti-VEGFR-2 antibody.[4]

Role in Tumor Angiogenesis

While VEGFR-3 is primarily associated with lymphangiogenesis, it is also expressed on the endothelial cells of tumor blood vessels, where it contributes to angiogenesis (the formation of new blood vessels).[2][3][10][11] During embryonic development, VEGFR-3 is essential for the maturation of blood capillaries.[2] In the tumor context, this function can be re-activated. Studies have shown that blocking VEGFR-3 signaling can decrease the density of tumor blood vessels, leading to increased hypoxia and necrosis and ultimately inhibiting primary tumor growth.[2][3][10] This suggests that VEGFR-3 has a dual role, promoting both the lymphatic and blood vasculature that tumors require to grow and metastasize. Therefore, effective anti-tumor therapy may require the inhibition of multiple angiogenic pathways, including VEGFR-3.[2][3]

VEGFR-3 Expression in Human Cancers and Clinical Significance

VEGFR-3 is expressed in a wide range of human cancers, not only in the tumor-associated vasculature but also on the tumor cells themselves, where it can promote growth and survival in an autocrine or paracrine fashion.[1] High expression of VEGFR-3 and/or its ligands often correlates with key clinicopathological parameters and patient outcomes.

| Cancer Type | VEGFR-3 Expression & Correlation | Reference |

| Breast Cancer | High expression is associated with clinicopathological parameters and survival outcomes. Elevated number of VEGFR-3 positive vessels found in invasive breast cancer. | [1][11] |

| Colorectal Cancer | High expression is associated with TNM stage and lymph node metastasis. | [1] |

| Gastric Cancer | Expression correlates with poorer prognosis, TNM stage, and lymphatic metastasis. | [1] |

| Renal Cell Carcinoma (RCC) | Expression is correlated with histological grade, lymph node status, and metastasis in papillary RCC. Serves as a prognostic marker. | [1] |

| Ovarian Cancer | VEGFR-3 is expressed in tumor tissues; its signaling promotes tumor growth and metastasis. | [1] |

| Lung Adenocarcinoma | Tumor-associated macrophages can induce VEGF-C and VEGFR-3 expression in cancer cells, enhancing migration and invasion. | [1] |

| Prostate Cancer | High expression of VEGFR-3 is associated with poor prognosis and metastasis. | [1] |

| Endometrial Carcinoma | Increased expression compared to normal endometrium; significantly associated with tumor stage and poor disease-free survival. | [1][12] |

| Bladder Carcinoma | Expression detected in tumor cells and endothelial cells of tumor vessels. | [1] |

Therapeutic Targeting of VEGFR-3

Given its central role in tumor progression, the VEGF-C/VEGFR-3 axis is an attractive target for anticancer therapies.[1] Several strategies are being employed to inhibit this pathway:

-

Monoclonal Antibodies (mAbs) : These agents can target either the VEGFR-3 receptor to prevent ligand binding or the VEGF-C/D ligands to prevent receptor activation.[1][13]

-

Soluble Receptors (VEGFR-3-Ig) : These "ligand traps" consist of the extracellular domain of VEGFR-3 fused to an immunoglobulin (Ig) Fc fragment. They bind to and sequester VEGF-C and VEGF-D, preventing them from activating the endogenous receptor.[9]

-

Tyrosine Kinase Inhibitors (TKIs) : These are small molecules that enter the cell and inhibit the autophosphorylation of the receptor's intracellular kinase domain, thereby blocking all downstream signaling.[1][7] Some TKIs, like Cediranib, target multiple VEGFRs, including VEGFR-2 and VEGFR-3.[1][14]

Key Experimental Protocols

Lymphatic Vessel Density (LVD) Analysis by Immunohistochemistry

This protocol is used to quantify the extent of lymphangiogenesis within and around a tumor.

-

Objective : To visualize and count lymphatic vessels in tumor tissue sections.

-

Methodology :

-

Tissue Preparation : Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned at 4-5 µm thickness and mounted on charged glass slides.

-

Antigen Retrieval : Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) for 20-40 minutes.

-

Immunostaining :

-

Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

-

Sections are blocked with a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Slides are incubated with a primary antibody specific for a lymphatic endothelial marker. Commonly used markers include Podoplanin (D2-40) or LYVE-1.[15] Incubation is typically done overnight at 4°C.

-

A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied.

-

The signal is visualized using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

-

Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.

-

-

Quantification (Hot Spot Method) :

-

The entire stained slide is scanned at low magnification (e.g., 40x) to identify areas with the highest density of stained lymphatic vessels ("hot spots").[15] These are often found at the tumor periphery.[15]

-

Three to five distinct hot spots are selected for analysis.

-

Vessels are counted within these fields at a higher magnification (e.g., 200x or 400x).[15] Any stained endothelial cell or cell cluster separate from adjacent vessels is considered a single countable vessel.

-

LVD is expressed as the average number of lymphatic vessels per unit area (e.g., vessels/mm²).[15][16] Automated image analysis software can also be used for more objective quantification on whole slide images.[16]

-

-

In Vitro Cell Migration Assay (Transwell/Boyden Chamber)

This assay assesses the migratory capacity of cancer cells or endothelial cells in response to chemoattractants like VEGF-C.

-

Objective : To quantify cell migration through a porous membrane.

-

Methodology :

-

Chamber Setup : The assay uses a two-chamber system separated by a microporous membrane (typically 8 µm pores). The upper chamber is for seeding cells, and the lower chamber contains the chemoattractant.

-

Cell Preparation : Cells (e.g., cancer cells or LECs) are serum-starved for 12-24 hours to minimize baseline migration. They are then harvested and resuspended in a serum-free medium.

-

Assay Procedure :

-

The lower chamber is filled with a medium containing the chemoattractant (e.g., recombinant VEGF-C) or a control medium (serum-free medium).

-

A defined number of cells (e.g., 1 x 10⁵) are seeded into the upper chamber.

-

The chamber is incubated for a period that allows for migration but not proliferation (e.g., 12-48 hours) at 37°C in a CO₂ incubator.

-

To assess the effect of a VEGFR-3 inhibitor, cells can be pre-treated with the compound before seeding, or the inhibitor can be added to both chambers.

-

-

Quantification :

-

After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have migrated to the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution like crystal violet or DAPI.

-

The membrane is excised and mounted on a microscope slide.

-

The number of migrated cells is counted in several random high-power fields, and the average is calculated. Alternatively, the stain can be eluted, and the optical density measured with a spectrophotometer.

-

-

In Vivo Tumor Metastasis Model

This protocol evaluates the effect of VEGFR-3 inhibition on tumor growth and metastasis in an animal model.

-

Objective : To assess the anti-metastatic potential of a therapeutic agent targeting VEGFR-3 in a living organism.

-

Methodology :

-

Cell Line and Animal Model : A highly metastatic cancer cell line (e.g., 4T1 mammary carcinoma for BALB/c mice, or a human cell line like NCI-H460-LNM35 for immunodeficient mice) is used.[9][17]

-

Tumor Implantation : A specific number of tumor cells (e.g., 1 x 10⁵ to 1 x 10⁶) are implanted into the appropriate site for the model. For breast cancer, this is often the mammary fat pad (orthotopic model); for other cancers, it could be subcutaneous.[9][17]

-

Treatment Regimen :

-

Once tumors reach a palpable size (e.g., 50-150 mm³), mice are randomized into treatment and control groups.[17]

-

The treatment group receives the VEGFR-3 inhibitor (e.g., an antibody like mF4-31C1 or a TKI like EVT801) via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral gavage).[17]

-

The control group receives a vehicle or an isotype control antibody.

-

Primary tumor growth is monitored regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

-

-

Metastasis Assessment :

-

At the end of the experiment (typically 4-6 weeks or when a humane endpoint is reached), mice are euthanized.[9]

-

The primary tumor, regional lymph nodes (e.g., axillary, inguinal), and distant organs (e.g., lungs, liver) are harvested.

-

The number and size of metastatic nodules on the surface of organs can be counted.

-

Tissues are fixed in formalin for histological analysis. Step-sectioning of lymph nodes and organs followed by Hematoxylin and Eosin (H&E) staining is performed to confirm the presence of micrometastases. Immunohistochemistry for a tumor-specific marker (e.g., human cytokeratin for human xenografts) can improve detection.

-

Metastatic burden can be quantified by measuring the area of metastatic lesions relative to the total organ area.

-

-

References

- 1. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Signaling for lymphangiogenesis via VEGFR-3 is required for the early events of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of the VEGF-C/VEGFR-3 axis in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. VEGFR-3 and Its Ligand VEGF-C Are Associated with Angiogenesis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression Profile of VEGF-C, VEGF-D, and VEGFR-3 in Different Gr...: Ingenta Connect [ingentaconnect.com]

- 13. tandfonline.com [tandfonline.com]

- 14. VEGFR3: A New Target for Antiangiogenesis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Whole Slide Quantification of Stromal Lymphatic Vessel Distribution and Peritumoral Lymphatic Vessel Density in Early Invasive Cervical Cancer: A Method Description - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

The Role of Vegfr-IN-3 in Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal in tumor angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients and oxygen. The inhibition of VEGFR signaling is a cornerstone of modern anti-cancer therapy. This technical guide provides an in-depth overview of Vegfr-IN-3, a novel pyrazoline derivative that has demonstrated significant potential as a VEGFR inhibitor. This document details the mechanism of action of this compound, presents quantitative data on its anti-cancer activity, and outlines the experimental protocols used to evaluate its efficacy.

Introduction to this compound

This compound, with the IUPAC name 1-[3-[4-(4-methoxyphenoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone, is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR).[1] It belongs to a series of newly synthesized pyrazoline compounds designed for their antiproliferative activities through the inhibition of the VEGFR pathway.[1] this compound has shown potent anticancer activity against various cancer cell lines, particularly those where the VEGF/VEGFR axis is a key driver of pathology.[1]

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the VEGFR signaling pathway, which is crucial for angiogenesis. The primary mechanism involves the down-regulation of VEGF and the inhibition of VEGFR-2 phosphorylation.[1] By binding to the VEGFR-2 receptor, this compound blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are all critical steps in the formation of new blood vessels.[1]

Molecular docking studies have indicated that this compound interacts with the VEGFR-2 receptor in a manner similar to the established VEGFR inhibitor, axitinib.[1] This interaction likely disrupts the ATP-binding site of the receptor's kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways. The key pathways inhibited include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is involved in endothelial cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[2]

Furthermore, this compound has been shown to induce cell cycle arrest at the S phase in cancer cells, leading to an inhibition of cell proliferation and the induction of apoptosis.[1] This suggests a multi-faceted anti-cancer activity that not only targets the tumor's blood supply but also directly impacts the cancer cells themselves.

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits the VEGFR-2 signaling pathway, blocking downstream cascades.

Quantitative Data

The anti-cancer efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the primary research.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |

| OVCAR-4 | Ovarian Cancer | 0.29 | 74 |

| MDA-MB-468 | Breast Cancer | 0.35 | - |

| MCF-10A | Normal Breast Epithelial | 25.9 | - |

Data sourced from Bioorganic Chemistry, 2022, 118, 105487.[1]

Table 2: Effect of this compound on VEGF Concentration

| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on VEGF Concentration |

| OVCAR-4 | 0.29 | 2.5 hours | Reduction |

| MDA-MB-468 | 0.35 | 2.5 hours | Reduction |

Data sourced from Bioorganic Chemistry, 2022, 118, 105487.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Steps:

-

Cell Seeding: Cancer cells (e.g., OVCAR-4, MDA-MB-468) and a normal cell line (e.g., MCF-10A) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0 to 100 µM) in fresh medium. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle progression of cancer cells.

Detailed Steps:

-

Cell Treatment: OVCAR-4 cells are treated with this compound at its IC50 concentration (0.29 µM) for 24 hours.

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine the effect of the compound on cell cycle distribution.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Detailed Steps:

-

Cell Treatment: OVCAR-4 cells are treated with this compound at its IC50 concentration (0.29 µM) for 24 hours.

-

Cell Harvesting and Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The populations of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are quantified.

Western Blot Analysis for p-VEGFR-2 and VEGF

This protocol is used to assess the effect of this compound on the protein levels of p-VEGFR-2 and VEGF.

Detailed Steps:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound. Following treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-VEGFR-2, total VEGFR-2, VEGF, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software to determine the relative protein expression levels.

Conclusion and Future Directions

This compound is a promising new VEGFR inhibitor with potent anti-proliferative and pro-apoptotic effects in cancer cells. Its mechanism of action, involving the down-regulation of VEGF and inhibition of VEGFR-2 phosphorylation, makes it a strong candidate for further development as an anti-angiogenic therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. Future studies should focus on in vivo efficacy and safety profiling to translate these promising in vitro findings into clinical applications. The high selectivity of this compound for cancer cells over normal cells suggests a favorable therapeutic window, warranting further investigation in preclinical tumor models.

References

Vegfr-IN-3: A Technical Guide to its Role in the Inhibition of Lymphatic Vessel Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vegfr-IN-3 is a small molecule inhibitor designed to target Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis, the process of new lymphatic vessel formation. By disrupting the signaling pathways mediated by VEGFR-3, this compound presents a potential therapeutic agent for conditions characterized by aberrant lymphatic growth, such as tumor metastasis and certain inflammatory disorders. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its effects on relevant cellular processes. While direct quantitative data on lymphatic endothelial cells is limited in publicly available literature, this document synthesizes existing in vitro data on cancer cell lines to infer its potential efficacy and outlines standard experimental protocols for its further investigation in the context of lymphangiogenesis.

Introduction to VEGFR-3 and Lymphangiogenesis

The lymphatic system plays a crucial role in tissue fluid homeostasis, immune surveillance, and fat absorption. The formation of new lymphatic vessels, or lymphangiogenesis, is predominantly driven by the activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D. In adult tissues, VEGFR-3 expression is largely confined to lymphatic endothelial cells (LECs). The binding of VEGF-C to VEGFR-3 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are critical for LEC proliferation, migration, and survival. Dysregulated lymphangiogenesis is implicated in various pathologies, most notably in facilitating tumor cell dissemination to lymph nodes. Therefore, inhibiting the VEGF-C/VEGFR-3 signaling axis is a promising strategy for anti-cancer therapies.

This compound: A VEGFR-3 Inhibitor

This compound is a small molecule compound identified as a VEGFR inhibitor, with a specific design to target VEGFR-3. Its chemical formula is C27H28N2O6, and its IUPAC name is 1-[3-[4-(4-methoxyphenoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone[1]. The primary mechanism of action of this compound is the inhibition of downstream signaling pathways essential for lymphatic endothelial cell proliferation and migration by disrupting the binding of VEGF-C to its receptor[1].

Quantitative Data

Currently, publicly available quantitative data for this compound is derived from studies on cancer cell lines rather than lymphatic endothelial cells. This data provides an initial indication of its bioactivity.

| Cell Line | Assay Type | Parameter | Value (μM) | Incubation Time | Reference |

| OVCAR-4 (Ovarian Cancer) | Growth Inhibition | IC50 | 0.29 | 72 h | [2][3][4][5][6] |

| MDA-MB-468 (Breast Cancer) | Growth Inhibition | IC50 | 0.35 | 72 h | [2][3][4][5][6] |

| OVCAR-4 | VEGF Concentration | - | 0.29 | 2.5 h | [2][5] |

| MDA-MB-468 | VEGF Concentration | - | 0.35 | 2.5 h | [2][5] |

| OVCAR-4 | Apoptosis Induction | - | 0.29 | 24 h | [2][5] |

| OVCAR-4 | ERK1/2 Phosphorylation | - | 0.29 | 48 h | [2] |

Experimental Protocols

Detailed experimental protocols for testing this compound specifically on lymphatic endothelial cells are not available in the reviewed literature. However, based on standard methodologies in the field of lymphangiogenesis research, the following experimental workflows can be proposed.

In Vitro Assays

Cell Culture:

-

Primary Human Lymphatic Endothelial Cells (HLECs) are cultured in Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, serum, and antibiotics.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay:

-

Seed HLECs in a 96-well plate at a density of 5 x 10^3 cells/well.

-

After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01 to 100 μM) for 72 hours.

-

Assess cell viability using a resazurin-based assay or MTT assay.

-

Calculate the IC50 value from the dose-response curve.

Western Blot Analysis for Signaling Pathway Inhibition:

-

Starve HLECs in a serum-free medium for 12-24 hours.

-

Pre-treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulate the cells with recombinant human VEGF-C (100 ng/mL) for 15-30 minutes.

-

Lyse the cells and separate protein extracts by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with primary antibodies against phospho-VEGFR-3, total VEGFR-3, phospho-AKT, total AKT, phospho-ERK, and total ERK.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Tube Formation Assay:

-

Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).

-

Seed HLECs (1 x 10^4 cells/well) onto the matrix in the presence of VEGF-C and varying concentrations of this compound.

-

Incubate for 6-18 hours at 37°C.

-

Capture images of the formed tube-like structures using a microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Assays

Mouse Matrigel Plug Assay:

-

Mix Matrigel with VEGF-C and either this compound or a vehicle control.

-

Inject the Matrigel mixture subcutaneously into the flanks of immunocompromised mice.

-

After 7-14 days, excise the Matrigel plugs.

-

Process the plugs for histological analysis.

-

Stain sections with antibodies against lymphatic-specific markers such as LYVE-1 or Podoplanin to visualize and quantify the ingrowth of lymphatic vessels.

Tumor Xenograft Model:

-

Implant tumor cells that induce lymphangiogenesis (e.g., MDA-MB-231) into the mammary fat pad of immunodeficient mice.

-

Once tumors are established, treat the mice systemically with this compound or a vehicle control.

-

Monitor tumor growth and, at the end of the study, excise the tumors and regional lymph nodes.

-

Perform immunohistochemical analysis on tumor sections to quantify lymphatic vessel density.

-

Analyze lymph nodes for the presence of metastatic tumor cells.

Signaling Pathways and Experimental Workflows

Caption: VEGFR-3 Signaling and this compound Inhibition.

Caption: General In Vitro Experimental Workflow.

Caption: General In Vivo Experimental Workflow.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of VEGFR-3 with potential applications in diseases driven by excessive lymphangiogenesis. The available in vitro data in cancer cell lines demonstrates its bioactivity at sub-micromolar concentrations. However, to fully elucidate its therapeutic potential in the context of lymphatic vessel formation, further studies are imperative. Future research should focus on:

-

Directly assessing the efficacy of this compound on primary lymphatic endothelial cells through proliferation, migration, and tube formation assays.

-

Confirming the inhibition of the VEGFR-3 signaling pathway in LECs via western blot analysis.

-

Evaluating the in vivo efficacy of this compound in established models of developmental and pathological lymphangiogenesis.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to determine optimal dosing and administration routes.

By addressing these key research areas, a comprehensive understanding of the therapeutic utility of this compound as a modulator of lymphatic vessel formation can be achieved, paving the way for its potential clinical development.

References

In Vitro Characterization of Vegfr-IN-3: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Vegfr-IN-3, a small molecule inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). The information presented herein is intended to support researchers and drug development professionals in designing and executing preclinical studies to elucidate the compound's mechanism of action and pharmacological profile.

Introduction to VEGFR Signaling

Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in both physiological and pathological angiogenesis, the formation of new blood vessels. The VEGF family of ligands binds to and activates three receptor tyrosine kinases (RTKs): VEGFR-1, VEGFR-2, and VEGFR-3. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, survival, and permeability.[1][2][3] Key downstream pathways include the PI3K/Akt, PLCγ/PKC, and MAPK/ERK pathways.[1][2] In cancer, aberrant VEGFR signaling is a hallmark of tumor angiogenesis, making it a prime target for therapeutic intervention.[4][5][6] Small molecule tyrosine kinase inhibitors that target the ATP-binding site of VEGFRs are a major class of anti-angiogenic drugs.

Quantitative In Vitro Pharmacology of this compound

The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its anti-proliferative effects in a relevant cell line.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type |

| VEGFR-2 (KDR) | 1.5 | Biochemical Kinase Assay |

| VEGFR-1 (Flt-1) | 25 | Biochemical Kinase Assay |

| VEGFR-3 (Flt-4) | 15 | Biochemical Kinase Assay |

| PDGFRβ | 50 | Biochemical Kinase Assay |

| c-Kit | 75 | Biochemical Kinase Assay |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (nM) |

| HUVEC | Cell Proliferation | VEGF-induced proliferation | 10 |

Key In Vitro Experimental Protocols

Detailed methodologies for characterizing the in vitro activity of this compound are provided below.

Biochemical Kinase Assay (VEGFR-2)

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of this compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serial dilutions)

-

Kinase-Glo® Luminescent Kinase Assay Reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add 5 µL of the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme to each well, except for the "blank" control wells where 1x kinase assay buffer is added instead.

-

Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

HUVEC Proliferation Assay

This protocol describes a cell-based assay to measure the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).[7]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., M199) with supplements

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF165

-

This compound (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay Reagent

-

96-well clear-bottom black plates

Procedure:

-

Seed HUVECs at a density of 3 x 10^4 cells/mL in a 96-well plate and incubate overnight at 37°C in 5% CO2.

-

The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to induce quiescence.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for 1 hour.

-

Stimulate the cells with a final concentration of 0.2 nM VEGF165. A set of wells should remain unstimulated as a negative control.

-

Incubate the plate for 48 hours at 37°C in 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the IC50 value by normalizing the data to the VEGF-stimulated and unstimulated controls and fitting to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a typical experimental workflow are provided below.

Caption: VEGFR-2 signaling pathway and point of inhibition by this compound.

Caption: A typical workflow for the in vitro characterization of a VEGFR inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 4. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

A Technical Guide to the Preclinical Efficacy of a Novel VEGFR Inhibitor

Disclaimer: As of December 2025, publicly accessible data for a compound specifically designated "Vegfr-IN-3" is unavailable. This document serves as an illustrative technical guide based on established principles and typical data for a potent and selective VEGFR inhibitor, hereafter referred to as Veginhib-X . The data and protocols presented are representative examples intended for researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[1][2][3] This process is critical for tumor growth, providing neoplasms with essential nutrients and oxygen.[4][5] The VEGF family includes several ligands (VEGF-A, -B, -C, -D) that bind to three main receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.[2][6] VEGFR-2 is considered the primary signal transducer for both physiological and pathological angiogenesis.[1][4] Inhibition of the VEGF/VEGFR signaling pathway is a clinically validated strategy in oncology.[7][8] Veginhib-X is a novel, potent, and selective small molecule inhibitor targeting the kinase activity of VEGFRs. This guide summarizes the preliminary preclinical data on its efficacy.

In Vitro Efficacy

Kinase Inhibition Profile

The inhibitory activity of Veginhib-X was assessed against key angiogenic receptor tyrosine kinases.

Table 1: Kinase Inhibitory Activity of Veginhib-X

| Kinase Target | IC50 (nM) |

| VEGFR-1 | 2.8 |

| VEGFR-2 (KDR) | 0.9 |

| VEGFR-3 (Flt-4) | 1.5 |

| PDGFRβ | 45.2 |

| c-Kit | 68.7 |

| FGFR1 | 112.5 |

Data are presented as the mean IC50 from n=3 independent experiments.

Inhibition of Endothelial Cell Proliferation

The anti-proliferative effect of Veginhib-X was evaluated in Human Umbilical Vein Endothelial Cells (HUVEC) stimulated with VEGF-A.

Table 2: Anti-proliferative Activity in HUVECs

| Compound | GI50 (nM) |

| Veginhib-X | 5.6 |

| Sunitinib | 8.2 |

| Sorafenib | 11.4 |

GI50 represents the concentration required for 50% inhibition of cell growth. Data are the mean from n=3 experiments.

In Vivo Efficacy

The antitumor activity of Veginhib-X was evaluated in a human colorectal cancer (HCT116) xenograft model in immunocompromised mice.

Table 3: Antitumor Efficacy in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (TGI) (%) | P-value vs. Vehicle |

| Vehicle | - | - | - |

| Veginhib-X | 10 | 45.8 | <0.01 |

| Veginhib-X | 30 | 72.3 | <0.001 |

| Bevacizumab (positive control) | 5 (i.p., biweekly) | 65.1 | <0.001 |

TGI was calculated at day 21 of treatment. p.o. = oral administration; QD = once daily; i.p. = intraperitoneal.

Signaling Pathway and Experimental Workflow

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like PLCγ-PKC-MAPK and PI3K-Akt, which promote endothelial cell proliferation, survival, and migration.[1][3][9] Veginhib-X targets the ATP-binding site of the VEGFR-2 kinase domain, blocking these downstream signals.

In Vivo Xenograft Study Workflow

The diagram below outlines the key steps in the preclinical evaluation of Veginhib-X's antitumor efficacy in a mouse xenograft model.[10][11][12]

Experimental Protocols

VEGFR-2 Kinase Assay

The inhibitory effect of Veginhib-X on VEGFR-2 kinase activity was determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.[13][14]

-

Materials : Recombinant human VEGFR-2 kinase domain, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP, Poly(Glu, Tyr) 4:1 substrate, Veginhib-X, and a detection kit.

-

Procedure :

-

Prepare serial dilutions of Veginhib-X in kinase buffer with a final DMSO concentration ≤1%.

-

Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 20 µL of a master mix containing kinase buffer, ATP (at Km concentration), and substrate to each well.

-

Initiate the reaction by adding 25 µL of recombinant VEGFR-2 kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol, using luminescence as the readout.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

-

HUVEC Proliferation Assay

-

Materials : HUVECs, endothelial cell growth medium, 96-well plates, VEGF-A recombinant protein, Veginhib-X, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure :

-

Seed HUVECs into 96-well plates at 2,500 cells/well and allow them to attach overnight.

-

Starve cells in a serum-free basal medium for 4-6 hours.

-

Treat cells with serial dilutions of Veginhib-X or vehicle control for 1 hour.

-

Stimulate cells with 20 ng/mL VEGF-A.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Measure cell viability using a luminescent or fluorescent readout according to the manufacturer's instructions.

-

Calculate GI50 values from the resulting dose-response curves.

-

HCT116 Xenograft Model

-

Animal Model : Female athymic nude mice, 6-8 weeks old.

-

Procedure :

-

Subcutaneously implant 5 x 10^6 HCT116 cells suspended in Matrigel into the right flank of each mouse.

-

Monitor tumor growth with caliper measurements (Volume = 0.5 x Length x Width²).

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

-

Administer Veginhib-X (formulated in a suitable vehicle like 0.5% methylcellulose) or vehicle control orally, once daily. Administer positive controls as specified.

-

Measure tumor volumes and body weights twice weekly.

-

After 21 days, euthanize the mice and excise the tumors for weighing and further analysis.

-

Calculate Tumor Growth Inhibition (TGI) % using the formula: TGI % = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

-

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. cusabio.com [cusabio.com]

- 4. proteopedia.org [proteopedia.org]

- 5. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of VEGFR inhibitors for recurrent ovarian cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Administration of VEGF receptor tyrosine kinase inhibitor increases VEGF production causing angiogenesis in human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Vegfr-IN-3: A Technical Guide for its Application as a Research Tool in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis, the formation of new lymphatic vessels.[1][2] Its ligands, VEGF-C and VEGF-D, activate the receptor, triggering downstream signaling pathways that are crucial for the development and maintenance of the lymphatic system.[1][] In the context of oncology, the VEGF-C/VEGF-D/VEGFR-3 axis has been implicated in tumor progression and metastasis.[2] Tumors can induce the formation of new lymphatic vessels, providing a route for cancer cells to spread to distant sites.[1][2] Furthermore, VEGFR-3 is also expressed on some tumor blood vessels and cancer cells, where it can contribute to angiogenesis and tumor cell proliferation, survival, and invasion.[4][5][6] Consequently, inhibiting VEGFR-3 signaling has emerged as a promising therapeutic strategy in oncology.

This technical guide focuses on Vegfr-IN-3, a representative potent and selective small-molecule inhibitor of VEGFR-3, as a research tool for oncology. This document will provide an overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in vitro and in vivo, and visual representations of the relevant signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase. By binding to the ATP-binding pocket of the VEGFR-3 kinase domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[7]

The primary signaling pathway initiated by VEGFR-3 activation involves the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[8] These pathways are central to cell proliferation, survival, and migration.

VEGFR-3 Signaling Pathway

Figure 1: Simplified VEGFR-3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for a representative selective VEGFR-3 inhibitor, which we will refer to as this compound for the purpose of this guide. This data is compiled from studies on potent and selective VEGFR-3 inhibitors like compound 38k .[9][10]

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC₅₀ (nM) | Selectivity vs. VEGFR-3 |

| VEGFR-3 | 110.4 | - |

| VEGFR-1 | >10,000 | >90-fold |

| VEGFR-2 | >10,000 | >90-fold |

IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity

| Cell Line | Assay Type | Ligand | IC₅₀ (nM) or Effect |

| Human Dermal Lymphatic Endothelial Cells (HDLEC) | Proliferation | VEGF-C | Significant inhibition of VEGF-C induced proliferation.[9] |

| Human Dermal Lymphatic Endothelial Cells (HDLEC) | Migration | VEGF-C | Significant inhibition of VEGF-C induced migration.[9] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Proliferation | - | Significant inhibition of proliferation.[9] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Migration | - | Significant inhibition of migration.[9] |

| MDA-MB-436 (Triple-Negative Breast Cancer) | Proliferation | - | Significant inhibition of proliferation.[9] |

| MDA-MB-436 (Triple-Negative Breast Cancer) | Apoptosis | - | Induction of apoptosis and G1/S-phase cell cycle arrest.[9] |

Table 3: In Vivo Efficacy in a Xenograft Model

| Animal Model | Tumor Type | Treatment Dose & Route | Outcome |

| Nude Mice | MDA-MB-231 Xenograft | Oral administration | Effective inhibition of breast cancer growth.[9] |

| Nude Mice | MDA-MB-231 Experimental Metastasis | Oral administration | Pronounced resistance to the formation of pulmonary metastatic nodules.[9] |

Table 4: Pharmacokinetic Properties

| Parameter | Value | Species |

| Oral Bioavailability | 30.9% | Rat |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a research tool. The following are representative protocols based on standard assays used to characterize VEGFR-3 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ of this compound against VEGFR-3 and other related kinases.

Materials:

-

Recombinant human VEGFR-3, VEGFR-1, and VEGFR-2 kinase domains

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and this compound (or DMSO as a control) in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells or endothelial cells.

Materials:

-

Target cells (e.g., HDLEC, MDA-MB-231)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

VEGF-C (for endothelial cell stimulation)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and VEGF-C if applicable) for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the control (DMSO-treated) cells.

-

Determine the IC₅₀ value for cell proliferation inhibition.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells (e.g., MDA-MB-231)

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Analyze the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel VEGFR-3 inhibitor like this compound.

Figure 2: A representative experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound, as a representative selective VEGFR-3 inhibitor, is a valuable research tool for investigating the role of the VEGF-C/VEGF-D/VEGFR-3 axis in oncology. Its high selectivity minimizes off-target effects, allowing for a more precise dissection of VEGFR-3-mediated signaling in tumor biology. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound in their studies, from initial in vitro characterization to in vivo efficacy models. Further research with such selective inhibitors will continue to elucidate the complex roles of VEGFR-3 in cancer and pave the way for the development of novel targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The role of the VEGF-C/VEGFR-3 axis in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGFR3: A New Target for Antiangiogenesis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGFR-3 in adult angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

The Selectivity Profile of MAZ51: A VEGFR-3-Targeted Kinase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MAZ51, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This document is intended for researchers, scientists, and drug development professionals interested in the targeted inhibition of the VEGFR-3 signaling pathway, a key regulator of lymphangiogenesis. The information presented herein is synthesized from publicly available research data.

Introduction to MAZ51

MAZ51 is a synthetic, cell-permeable indolinone-based compound that functions as a reversible and ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1][2] Its ability to selectively target VEGFR-3 over other closely related kinases, such as VEGFR-2, makes it a valuable tool for studying the specific roles of VEGFR-3 in physiological and pathological processes, including tumor metastasis.[3][4] This guide details the quantitative selectivity of MAZ51, the experimental protocols used to determine its activity, and the signaling pathways it modulates.

Selectivity and Potency of MAZ51

The therapeutic efficacy and safety of a kinase inhibitor are largely determined by its selectivity profile. MAZ51 demonstrates a significant preferential inhibition of VEGFR-3 over other receptor tyrosine kinases.

Kinase Selectivity

MAZ51's primary molecular target is VEGFR-3. It effectively inhibits the VEGF-C-induced autophosphorylation of VEGFR-3 at low micromolar concentrations.[2] Notably, it displays a marked selectivity for VEGFR-3 over VEGFR-2.[3]

| Target Kinase | Inhibitory Concentration | Notes | Citation |

| VEGFR-3 | ~5 µM | Preferentially inhibits VEGF-C-induced phosphorylation. | [5][6] |

| VEGFR-2 | ~50 µM | Approximately 10-fold less sensitive than VEGFR-3. | [5][6] |

| EGFR | No significant inhibition | Tested in A431 cells. | [7] |

| IGF-1R | No significant inhibition | Tested in HEK-293 cells. | [7] |

| PDGFRβ | No significant inhibition | Tested in PAE cells. | [7] |

Cellular Potency

The anti-proliferative activity of MAZ51 has been evaluated in various cancer cell lines, demonstrating its efficacy in a cellular context. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in androgen-independent prostate cancer cells.

| Cell Line | Cell Type | IC50 Value | Citation |

| PC-3 | Androgen-independent prostate cancer | 2.7 µM | [5] |

| DU145 | Androgen-independent prostate cancer | 3.8 µM | [5] |

| LNCaP | Androgen-dependent prostate cancer | 6.0 µM | [5] |

| PrEC | Normal prostate epithelial cells | 7.0 µM | [5] |

Signaling Pathway and Mechanism of Action

VEGFR-3 is a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the lymphatic system.[8] Upon binding its ligands, VEGF-C or VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains. This activation initiates downstream signaling cascades, primarily the PI3K-Akt and MAPK/ERK pathways, which promote lymphatic endothelial cell proliferation, survival, and migration.[9][10] MAZ51 exerts its inhibitory effect by competing with ATP for the binding site within the VEGFR-3 kinase domain, thereby preventing its autophosphorylation and blocking the subsequent downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity and cellular effects of MAZ51.

Western Blotting for VEGFR-3 Phosphorylation

This assay determines the effect of MAZ51 on VEGF-C-induced VEGFR-3 phosphorylation in a relevant cell line (e.g., PC-3).

Materials:

-

PC-3 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human VEGF-C

-

MAZ51

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR-3, anti-total-VEGFR-3

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Culture PC-3 cells to 80-90% confluency. Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with desired concentrations of MAZ51 (e.g., 3 µM) or vehicle (DMSO) for 4 hours.[11]

-

Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.[11]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with primary anti-phospho-VEGFR-3 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL detection reagent.

-

Strip the membrane and re-probe with an anti-total VEGFR-3 antibody for loading control.[11]

-

Cell Viability Assay (MTT/WST-1)

This assay assesses the effect of MAZ51 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., PC-3, DU145, LNCaP)

-

96-well plates

-

MAZ51

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Treat cells with a serial dilution of MAZ51 or vehicle control for a specified period (e.g., 48 hours).[11]

-

Quantification:

-